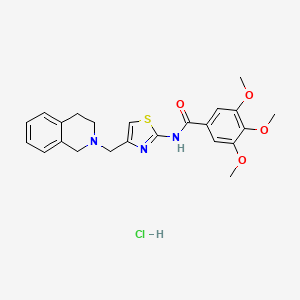
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride is a synthetic organic compound with potential applications across various scientific fields. This compound combines the structural elements of isoquinoline, thiazole, and benzamide, making it an intriguing subject for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride typically involves multi-step synthesis processes. Key steps include the formation of the isoquinoline moiety, the thiazole ring, and their subsequent coupling with the benzamide core.
Industrial Production Methods
Industrial production methods for this compound would focus on optimizing yield, purity, and scalability. Techniques such as high-throughput synthesis, continuous flow chemistry, and the use of automated reactors could be employed.
化学反応の分析
Types of Reactions
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to form new functional groups or to introduce oxygen atoms into its structure.
Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.
Substitution: : It can participate in substitution reactions, where functional groups are replaced with others, potentially modifying its activity.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Nucleophiles and electrophiles for substitution reactions, including halogens and organometallic compounds.
Major Products
Major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could result in amine or alcohol functionalities.
科学的研究の応用
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : It may be studied for its interactions with biological macromolecules.
Medicine: : Potential therapeutic effects, such as anticancer, antimicrobial, or antiviral activities.
Industry: : Use as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism by which this compound exerts its effects is closely related to its molecular structure. It may act by binding to specific molecular targets, such as enzymes or receptors, and influencing their activity. The precise pathways involved would depend on the specific application and biological context.
類似化合物との比較
When compared to similar compounds, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride stands out due to its unique combination of structural features. Similar compounds might include:
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,4-dimethoxybenzamide
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)-3,5-dimethoxybenzamide
These analogs share parts of the structure but differ in the substitution pattern on the benzamide core, which can significantly impact their properties and activities.
This is a detailed overview. If there are specifics you'd like me to dig deeper into or other angles you'd like me to cover, just give the word.
特性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S.ClH/c1-28-19-10-17(11-20(29-2)21(19)30-3)22(27)25-23-24-18(14-31-23)13-26-9-8-15-6-4-5-7-16(15)12-26;/h4-7,10-11,14H,8-9,12-13H2,1-3H3,(H,24,25,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIQPTMPQOIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2526129.png)
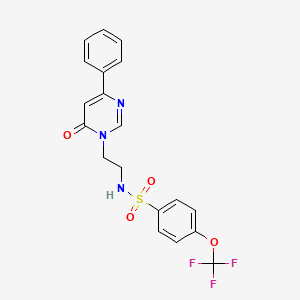
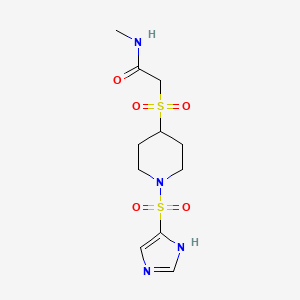
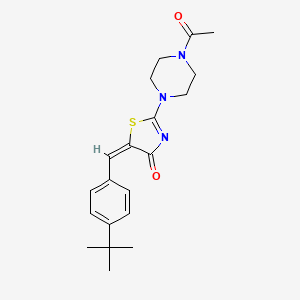
![2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2526135.png)
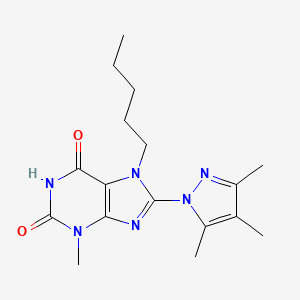
![octahydro-1H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B2526139.png)
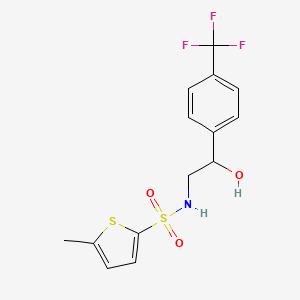
![2-(benzo[d]thiazol-2-ylthio)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2526145.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B2526146.png)
![7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2526147.png)
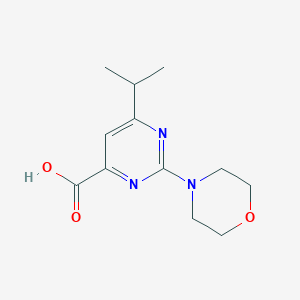
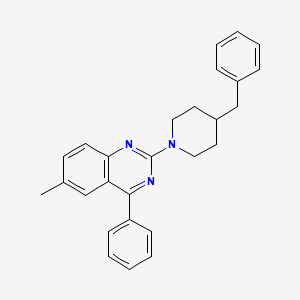
![2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2526152.png)
